

Cross-Validation of CEP120 Antibody Specificity: A Comparative Guide

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Compound of Interest

Compound Name: *CEP120 Human Pre-designed
siRNA Set A*

Cat. No.: *B12391809*

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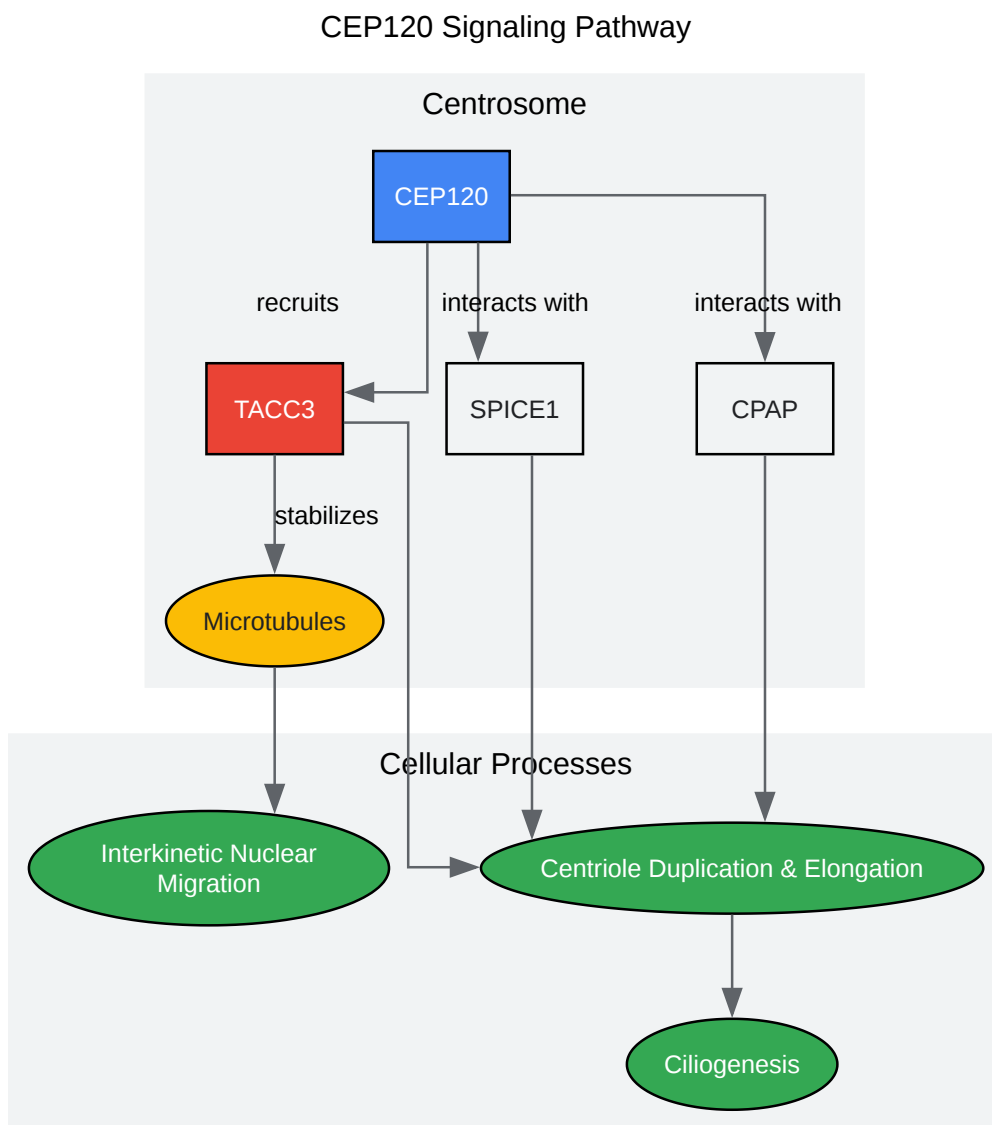
This guide provides a comparative analysis of commercially available antibodies targeting the Centrosomal Protein 120 kDa (CEP120). The specificity and performance of these antibodies are critical for reliable experimental outcomes in research and therapeutic development. This document summarizes available validation data, presents detailed experimental protocols, and offers visual representations of key biological and experimental workflows to aid in the selection of the most suitable antibody for your research needs.

CEP120: Function and Signaling

CEP120 is a crucial protein involved in centriole duplication and maturation, which are essential processes for cell division and the formation of cilia.[1] It plays a significant role in microtubule-dependent coupling of the nucleus and the centrosome.[1][2][3] CEP120 is preferentially expressed in neural progenitors and is vital for interkinetic nuclear migration (INM) and the self-renewal of these progenitors during neocortical development.[4] The protein interacts with Transforming Acidic Coiled-Coil (TACC) proteins, and this interaction is important for the recruitment of TACC3 to the centrosome.[4] Dysregulation of CEP120 function has been

linked to neurodevelopmental disorders and ciliopathies such as Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[1]

Below is a simplified representation of the CEP120 signaling pathway and its role in centriole biology.



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A simplified diagram of CEP120's role in the centrosome.

Comparison of Commercially Available CEP120 Antibodies

The following table summarizes the validation data available for several commercially available CEP120 antibodies. This information has been compiled from manufacturer datasheets and peer-reviewed publications.

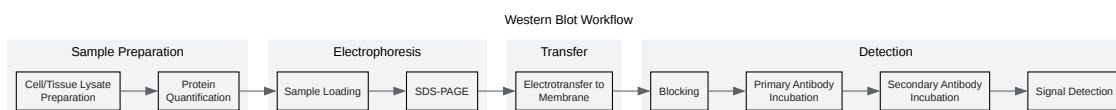
Antibody (Provider, Cat. No.)	Host/Clonality	Immunogen	Validated Applications	Positive Controls/Tissues	Observed MW (kDa)
Proteintech, 24067-1-AP	Rabbit Polyclonal	Recombinant human CEP120 protein (aa 85-346)	WB, IHC, IF/ICC	Jurkat cells, mouse lung tissue, human pancreas, HeLa cells	120-130
Thermo Fisher Scientific, PA5-70741	Rabbit Polyclonal	Synthetic peptide directed towards the N-terminal region of human CEP120	WB	Human ACHN cells	Not specified
Human Protein Atlas, HPA051556	Rabbit Polyclonal	Recombinant human CEP120 protein fragment	IHC	Human spleen	Not applicable

Experimental Validation Protocols

Accurate and reproducible data rely on robust experimental protocols. Below are detailed methodologies for key antibody validation experiments.

Western Blot (WB)

Western blotting is used to detect the presence and size of a specific protein in a complex mixture.



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A general workflow for Western Blot analysis.

Protocol:

- **Sample Preparation:**
 - Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
 - Mix 20-30 μ g of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- **SDS-PAGE:**
 - Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

- Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary CEP120 antibody (e.g., 1:1000-1:6000 dilution for Proteintech 24067-1-AP) overnight at 4°C with gentle agitation.[5]
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times for 5-10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Capture the signal using an imaging system or X-ray film.

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell lysate.

Protocol:

- Lysate Preparation:
 - Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

- Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with the primary CEP120 antibody (2-5 µg) overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for another 1-3 hours at 4°C.
- Washing and Elution:
 - Pellet the beads by centrifugation and wash three times with lysis buffer.
 - Elute the protein-antibody complex from the beads by boiling in Laemmli sample buffer.
- Analysis:
 - Analyze the eluate by Western Blot using the same or a different CEP120 antibody.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

IF/ICC is used to visualize the subcellular localization of a specific protein.

Protocol:

- Cell Preparation:
 - Grow cells on glass coverslips.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Blocking and Staining:
 - Block with 1-5% BSA in PBST for 30-60 minutes.

- Incubate with the primary CEP120 antibody (e.g., 1:50-1:500 dilution for Proteintech 24067-1-AP) for 1-2 hours at room temperature or overnight at 4°C.[5]
- Wash three times with PBST.
- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Wash three times with PBST.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
 - Visualize the staining using a fluorescence or confocal microscope.

Conclusion

The selection of a highly specific and reliable antibody is paramount for the success of any research project. This guide provides a summary of the available validation data for several commercial CEP120 antibodies to assist researchers in making an informed decision. It is important to note that optimal experimental conditions may vary, and it is recommended to validate the chosen antibody in your specific experimental setup. The detailed protocols provided herein serve as a starting point for such validation efforts.

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